4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a research chemical known for its unique spirocyclic structure. This compound is primarily used in various scientific research applications due to its distinctive chemical properties and potential biological activities .
Preparation Methods
The synthesis of 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves several steps, starting with the formation of the spirocyclic core. The synthetic route typically includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromobenzoyl group: This step involves the bromination of a benzoyl precursor followed by its attachment to the spirocyclic core.
Chemical Reactions Analysis
4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for clinical use.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed to affect various signaling pathways within cells .
Comparison with Similar Compounds
4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be compared with other spirocyclic compounds, such as:
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylbenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(4-bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-2-4-13(18)5-3-12/h2-5,11,14H,6-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTRBAWKVHWQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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